An In-depth Technical Guide to the Mechanism of Action of CB-184 and Structurally Related Compounds
An In-depth Technical Guide to the Mechanism of Action of CB-184 and Structurally Related Compounds
Introduction
The query for the mechanism of action of "CB-184" presents an ambiguity, as the identifier can potentially refer to several distinct research compounds. This guide addresses the most likely candidates based on available scientific literature:
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CB-184 : A selective sigma-2 (σ2) receptor ligand.
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JZL184 : A potent and selective inhibitor of monoacylglycerol lipase (MAGL), which is often discussed in the context of the cannabinoid (CB) system.
-
LP-184 : A novel acylfulvene prodrug that functions as a DNA alkylating agent.
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NA-184 : A selective inhibitor of the enzyme calpain-2.
This document provides a comprehensive, in-depth technical overview of the core mechanism of action for each of these four compounds, tailored for researchers, scientists, and drug development professionals. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
CB-184: A Selective Sigma-2 (σ2) Receptor Ligand
CB-184, chemically known as (+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a high-affinity and selective ligand for the sigma-2 (σ2) receptor. It is a valuable tool for the characterization of σ2 receptors, which are implicated in various neurological disorders and cancer.
Core Mechanism of Action
CB-184 acts as a selective antagonist at the sigma-2 receptor. The σ2 receptor is a chaperone protein, and its modulation by ligands like CB-184 can induce apoptosis in cancer cells. While highly selective for the σ2 receptor over the σ1 receptor, CB-184 also exhibits a high affinity for the mu (µ) opioid receptor.
Data Presentation
Table 1: Receptor Binding Affinity of CB-184 and Related Compounds [1]
| Compound | Receptor | Ki (nM) | Selectivity (σ1/σ2) |
| CB-184 ((+)-isomer) | Sigma-1 (σ1) | 7436 | 554-fold for σ2 |
| Sigma-2 (σ2) | 13.4 | ||
| Mu (µ) Opioid | 4.5 | ||
| CB-182 ((-)-isomer) | Sigma-1 (σ1) | 27.3 | 0.77-fold for σ1 |
| Sigma-2 (σ2) | 35.5 |
Experimental Protocols
1. Sigma Receptor Radioligand Binding Assay [2][3][4][5]
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Objective: To determine the binding affinity (Ki) of CB-184 for sigma-1 and sigma-2 receptors.
-
Materials:
-
Guinea pig brain membrane homogenates.
-
Radioligand for σ1: --INVALID-LINK---pentazocine.
-
Radioligand for σ2: [3H]-DTG (1,3-di-o-tolylguanidine) with (+)-pentazocine to mask σ1 sites.
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CB-184 at various concentrations.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Scintillation counter.
-
-
Procedure:
-
Prepare guinea pig brain membrane homogenates.
-
For σ1 assays, incubate the membrane homogenate with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of CB-184.
-
For σ2 assays, incubate the membrane homogenate with a fixed concentration of [3H]-DTG, a saturating concentration of (+)-pentazocine (to block σ1 binding), and varying concentrations of CB-184.
-
Incubate the mixture at 37°C for a specified time (e.g., 90-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Cell Viability (MTT) Assay [6][7][8]
-
Objective: To assess the effect of CB-184 on the viability of cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., breast cancer cell line).
-
CB-184 at various concentrations.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
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Solubilization solution (e.g., DMSO or SDS in HCl).
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96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of CB-184 for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Add solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
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Mandatory Visualization
Caption: Binding of CB-184 to the Sigma-2 receptor, leading to apoptosis.
JZL184: A Monoacylglycerol Lipase (MAGL) Inhibitor
JZL184 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its mechanism of action is centered on augmenting endocannabinoid signaling.
Core Mechanism of Action
By inhibiting MAGL, JZL184 prevents the breakdown of 2-AG into arachidonic acid and glycerol. This leads to a significant increase in the levels of 2-AG in the brain and peripheral tissues. Elevated 2-AG then acts as an agonist at cannabinoid receptors, primarily the CB1 receptor, to produce various physiological effects, including anti-inflammatory, anxiolytic, and anti-cancer properties.
Data Presentation
Table 2: In Vitro and In Vivo Effects of JZL184
| Parameter | Value | Species/System | Reference |
| MAGL IC50 | 6-8 nM | Mouse brain membrane | [9] |
| FAAH IC50 | 4 µM | Mouse brain membrane | [9] |
| Increase in brain 2-AG levels | ~8-fold | Mouse | [9] |
| Effect on AEA levels | No significant change | Mouse | [9] |
Experimental Protocols
1. Measurement of Endocannabinoid Levels by LC-MS/MS [10][11][12][13]
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Objective: To quantify the levels of 2-AG and other endocannabinoids in biological samples following JZL184 treatment.
-
Materials:
-
Brain or cell lysates.
-
Internal standards (deuterated endocannabinoids).
-
Organic solvents (e.g., chloroform, methanol).
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Perform lipid extraction using a mixture of organic solvents (e.g., chloroform/methanol/water).
-
Add internal standards to the samples for quantification.
-
Separate the lipid-containing organic phase.
-
Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate endocannabinoids using a suitable chromatography column and gradient.
-
Detect and quantify the endocannabinoids using multiple reaction monitoring (MRM) in the mass spectrometer.
-
2. Matrigel Invasion Assay [14][15][16][17][18][19][20]
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Objective: To assess the effect of JZL184 on the invasive potential of cancer cells.
-
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells).
-
JZL184 at various concentrations.
-
Boyden chambers with Matrigel-coated filters.
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Chemoattractant (e.g., serum-containing medium).
-
Staining solution (e.g., crystal violet).
-
-
Procedure:
-
Rehydrate the Matrigel-coated inserts.
-
Seed cancer cells in serum-free medium in the upper chamber of the Boyden chamber.
-
Add JZL184 to the upper chamber.
-
Add a chemoattractant to the lower chamber.
-
Incubate for a specified time (e.g., 24-48 hours) to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the filter.
-
Fix and stain the invading cells on the lower surface of the filter.
-
Count the number of stained cells under a microscope.
-
Mandatory Visualization
Caption: JZL184 inhibits MAGL, increasing 2-AG levels and CB1 activation.
LP-184: A DNA Damaging Acylfulvene Prodrug
LP-184 is a novel, synthetically lethal small molecule and a next-generation acylfulvene prodrug. Its anticancer activity is dependent on the molecular profile of the tumor, specifically the expression of the enzyme Prostaglandin Reductase 1 (PTGR1) and deficiencies in DNA damage repair pathways.
Core Mechanism of Action
LP-184 is a prodrug that is selectively activated in cancer cells overexpressing PTGR1.[19][21][22][23] PTGR1 metabolizes LP-184 into a highly reactive species that alkylates DNA, causing interstrand cross-links and double-strand breaks.[15][24] In cancer cells with deficient DNA damage repair (DDR) pathways, such as homologous recombination deficiency (HRD), these DNA lesions cannot be repaired, leading to synthetic lethality and tumor cell death.[14][21][22]
Data Presentation
Table 3: In Vitro and In Vivo Activity of LP-184
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (HR-deficient) | Nanomolar range | Various cancer cell lines | [21][22] |
| IC50 (HR-proficient) | Micromolar range | Various cancer cell lines | [21][22] |
| Tumor Growth Inhibition | Up to 140% | ATR mutant PDX model | [23] |
| Tumor Growth Inhibition | Up to 112% | BRCA1 mutant PDX model | [23] |
| Disease Control Rate (Phase 1a) | 48-54% | Advanced solid tumors | [25][26] |
Experimental Protocols
1. γ-H2AX Immunofluorescence for DNA Double-Strand Breaks [1][21][22][25]
-
Objective: To visualize and quantify DNA double-strand breaks induced by LP-184.
-
Materials:
-
Cancer cell lines (with and without HR deficiency).
-
LP-184.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Primary antibody against γ-H2AX.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
-
-
Procedure:
-
Culture cells on coverslips and treat with LP-184 for a specified time.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize under a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus.
-
2. Patient-Derived Xenograft (PDX) Model [27][28][29][30][31]
-
Objective: To evaluate the in vivo efficacy of LP-184 in a clinically relevant tumor model.
-
Materials:
-
Immunocompromised mice (e.g., NSG mice).
-
Patient tumor tissue fragments.
-
LP-184 formulation for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Surgically implant a small fragment of a patient's tumor subcutaneously into an immunocompromised mouse.
-
Allow the tumor to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer LP-184 to the treatment group according to a specified dosing schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualization
References
- 1. Immunofluorescence Microscopy for the Analysis of DNA Double-Strand Breaks [jove.com]
- 2. Autoradiographic identification and characterization of sigma receptors in guinea pig brain using [3H]1(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl) piperidine ([3H]DuP 734), a novel sigma receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex [mdpi.com]
- 13. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 14. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Spherical Invasion Assay: A Novel Method to Measure Invasion of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spherical Invasion Assay: A Novel Method to Measure Invasion of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. corning.com [corning.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
